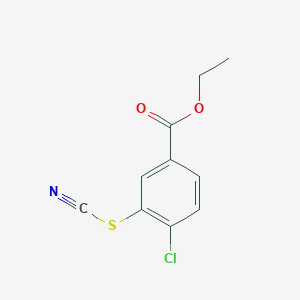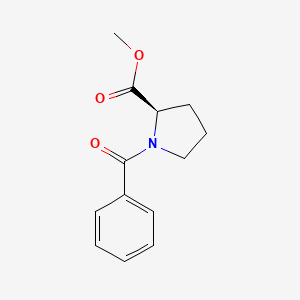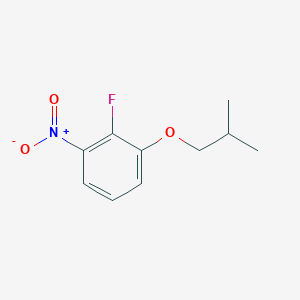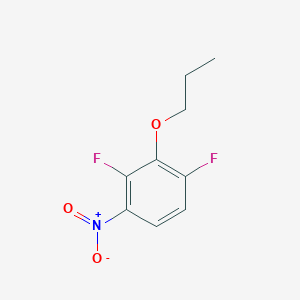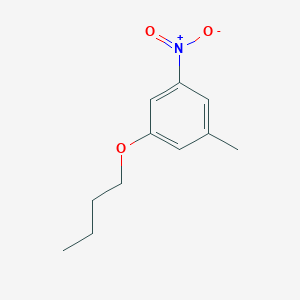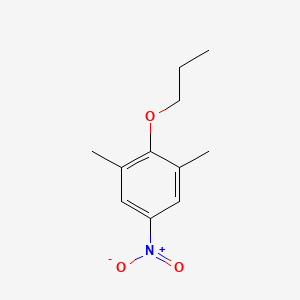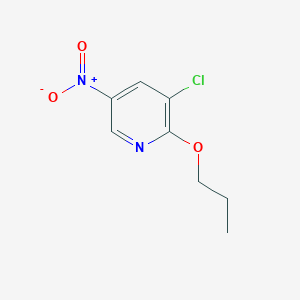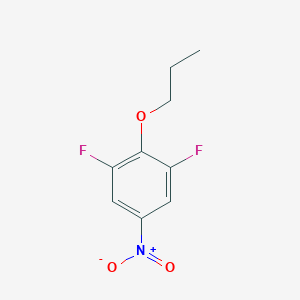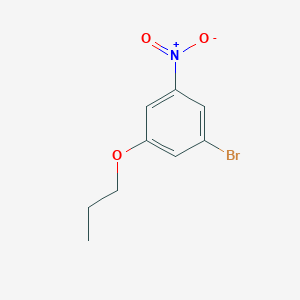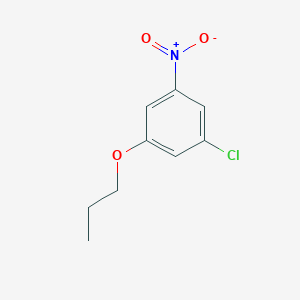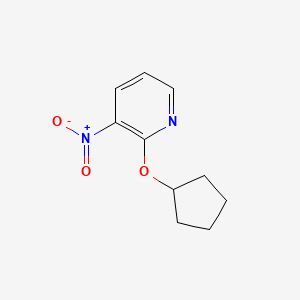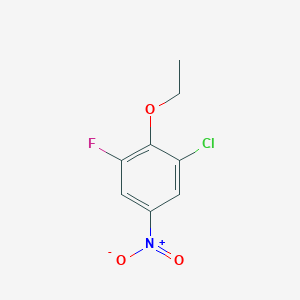
1-Chloro-2-ethoxy-3-fluoro-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-ethoxy-3-fluoro-5-nitrobenzene is an organic compound with the molecular formula C8H7ClFNO3 It is a derivative of benzene, characterized by the presence of chloro, ethoxy, fluoro, and nitro substituents on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-ethoxy-3-fluoro-5-nitrobenzene typically involves multi-step organic reactions. One common method includes:
Nitration: Introducing a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Adding a chloro group through electrophilic aromatic substitution using chlorine gas in the presence of a catalyst like iron(III) chloride.
Fluorination: Introducing a fluoro group using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound.
Ethoxylation: Adding an ethoxy group through a nucleophilic substitution reaction using ethanol and a base like sodium ethoxide.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2-ethoxy-3-fluoro-5-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: Such as nucleophilic aromatic substitution where the chloro group can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium ethoxide in ethanol.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed:
Amines: From the reduction of the nitro group.
Carboxylic Acids: From the oxidation of the ethoxy group.
Substituted Benzenes: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
1-Chloro-2-ethoxy-3-fluoro-5-nitrobenzene has several applications in scientific research:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.
Agrochemicals: Employed in the development of pesticides and herbicides.
Materials Science: Utilized in the creation of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-ethoxy-3-fluoro-5-nitrobenzene involves its interaction with molecular targets through its functional groups. For instance:
Nitro Group: Can participate in redox reactions, influencing the compound’s reactivity.
Chloro and Fluoro Groups: Affect the compound’s electrophilicity and nucleophilicity, guiding its interactions in substitution reactions.
Ethoxy Group: Provides steric hindrance and influences the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
- 1-Chloro-2-ethoxy-4-fluoro-5-nitrobenzene
- 1-Chloro-2-methoxy-3-fluoro-5-nitrobenzene
- 1-Bromo-2-ethoxy-3-fluoro-5-nitrobenzene
Uniqueness: 1-Chloro-2-ethoxy-3-fluoro-5-nitrobenzene is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity patterns. The presence of both electron-withdrawing (nitro, chloro, fluoro) and electron-donating (ethoxy) groups creates a versatile compound for various chemical transformations and applications.
Propriétés
IUPAC Name |
1-chloro-2-ethoxy-3-fluoro-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO3/c1-2-14-8-6(9)3-5(11(12)13)4-7(8)10/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJRYBZMCNTKSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
